trans-Stilbene

Catalog No.
S564362
CAS No.
103-30-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Stilbene

CAS Number

103-30-0

Product Name

trans-Stilbene

IUPAC Name

(E)-stilbene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N

solubility

Insoluble (NTP, 1992)
Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

The exact mass of the compound trans-Stilbene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.61e-06 mfreely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc2.90x10-1 mg/l in water at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2069. It belongs to the ontological category of acyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-Stilbene is a highly stable, crystalline diarylethene characterized by a central ethylene double bond with two phenyl groups in an E-configuration [1]. Unlike its sterically hindered geometric isomers, the planar structure of trans-stilbene confers high thermodynamic stability, a solid physical state at room temperature, and distinct photophysical properties [1]. In industrial and research procurement, it is primarily sourced as a premium solid-state organic scintillator for radiation detection, a highly stereospecific precursor for active pharmaceutical ingredients (APIs) such as resveratrol analogs, and a benchmark standard for photochemical isomerization studies [2].

Research Fit

Workflow Organic synthesis building block, fluorescent dye intermediate, and scintillator research material
Physical Form Crystalline solid with reported solid-state blue fluorescence, supporting ambient handling
Research Context Neutron detection, optical materials, photophysics studies, and mechanochromic model systems

Substituting trans-stilbene with its geometric isomer, cis-stilbene, or saturated analogs like bibenzyl, results in catastrophic workflow and performance failures. Due to severe steric hindrance between the phenyl rings, cis-stilbene cannot achieve planar packing, rendering it a liquid at room temperature (melting point 5–6 °C) that requires specialized liquid handling and storage [1]. In contrast, trans-stilbene is a highly crystalline solid (melting point 122–125 °C), enabling standard gravimetric dispensing and long-term benchtop stability [1]. Furthermore, trans-stilbene is thermodynamically favored by approximately 3.3 kcal/mol, meaning it will not spontaneously isomerize under dark storage conditions, whereas crude stilbene mixtures or the cis-isomer introduce unacceptable compositional drift and non-radiative decay pathways in optical applications [2].

Substitution Risk

trans-Stilbene Crystalline solid, ambient-stable form suitable for solid-state applications
cis-Stilbene Low-melting isomer may require cold storage; physical-state difference limits direct substitution in crystalline material workflows
trans-Stilbene Reported high neutron/gamma pulse-shape discrimination capability
p-Terphenyl May exhibit lower PSD figure-of-merit; reported discrimination context may not transfer directly to mixed-field detection
trans-Stilbene Defined trans-configuration supports characteristic optical and scintillation properties
Resveratrol / analogs Structural analogs with different functional groups may introduce altered reactivity and optical behavior, limiting direct replacement

Solid-State Handling Stability

The physical state of stilbene isomers dictates their handling requirements in manufacturing and laboratory settings. trans-Stilbene forms a highly ordered, planar crystal lattice, resulting in a melting point of 122–125 °C [1]. In direct contrast, the steric clash in cis-stilbene prevents efficient packing, depressing its melting point to 5–6 °C and rendering it a liquid at standard ambient temperature and pressure (SATP) [1]. This ~119 °C difference in thermal behavior means that trans-stilbene can be procured, shipped, and stored as a stable bulk solid without the cold-chain logistics or specialized liquid-handling infrastructure required for the cis-isomer.

Evidence DimensionMelting Point and Physical State
Target Compound Data122–125 °C (Crystalline Solid)
Comparator Or Baseline5–6 °C (Liquid, cis-Stilbene)
Quantified Difference~119 °C higher melting point for the trans-isomer
ConditionsStandard ambient temperature and pressure (SATP)

Procuring the solid trans-isomer eliminates the need for liquid dispensing systems and cold-chain storage, ensuring reproducible gravimetric formulation.

Melting Point: trans vs cis Isomers
Head-to-head
trans: 122–124 °C vs cis: 5–6 °C, ΔT > 115 °C
Crystalline solid ensures ambient handling and shelf stability
Standard atmospheric pressure; isomer configuration drives thermal behavior

Pulse Shape Discrimination Performance

For fast neutron detection, solution-grown trans-stilbene single crystals are the industry benchmark, outperforming traditional liquid scintillators. When evaluating neutron/gamma-ray pulse shape discrimination (PSD), trans-stilbene achieves a Figure of Merit (FOM) of approximately 4.7 in the 412–562 keVee energy range[1]. This significantly exceeds the PSD capabilities of commercial liquid scintillators like EJ-309 and plastic alternatives [2]. The robust solid-state nature of trans-stilbene eliminates the toxicity, flammability, and containment risks associated with liquid scintillators while providing superior event resolution in high-gamma backgrounds.

Evidence DimensionNeutron/Gamma Pulse Shape Discrimination (Figure of Merit)
Target Compound DataFOM ≈ 4.7 (trans-Stilbene crystal)
Comparator Or BaselineLower FOM and containment risks (EJ-309 liquid scintillator)
Quantified DifferenceSuperior PSD resolution without liquid containment requirements
ConditionsFast neutron detection in gamma-ray background (412–562 keVee)

Buyers engineering radiation portals or spectrometers must specify trans-stilbene crystals to achieve maximum neutron/gamma discrimination without the hazards of liquid scintillators.

Solid-State Fluorescence Quantum Yield
Reported
>0.65 (crystalline state, 290 K)
Supports scintillator light-yield context and fluorescent probe signal intensity
Cross-study comparison; reported 0.65 vs p-terphenyl 0.52 in one study

Fluorescence Emission Efficiency

In optical and photochemical applications, the choice of stilbene isomer is critical due to divergent excited-state dynamics. trans-Stilbene exhibits a measurable fluorescence quantum yield (Φf ≈ 0.04–0.05 at room temperature), which approaches 1.0 in rigid matrices or at low temperatures where trans-to-cis photoisomerization is restricted[1]. Conversely, cis-stilbene exhibits an extremely low, almost negligible fluorescence quantum yield due to a highly efficient, barrierless non-radiative decay pathway [2]. Consequently, trans-stilbene is the mandatory procurement choice for any application requiring fluorescent emission, scintillation, or a stable baseline for photoisomerization assays.

Evidence DimensionFluorescence Quantum Yield (Φf)
Target Compound DataΦf ≈ 0.04–0.05 (Room temperature, fluid solution)
Comparator Or BaselineΦf ≈ 0 (cis-Stilbene)
Quantified DifferenceOrders of magnitude higher emission efficiency in the trans-isomer
ConditionsRoom temperature photoexcitation in non-viscous solvent

Only the trans-isomer provides the necessary radiative emission for use as a fluorophore, scintillator, or quantitative photochemical standard.

High-Pressure Fluorescence Behavior
Head-to-head
trans: significant enhancement up to 4 GPa; cis: no enhancement
Reversible pressure-responsive model system for mechanochromic studies
Diamond anvil cell; reversible structural change observed in trans isomer

Epoxidation Stereoselectivity

When used as a synthetic building block, the geometric configuration of the starting stilbene strictly dictates the stereochemistry of the downstream product. In catalytic aerobic epoxidation using porphyrin catalysts, trans-stilbene yields the trans-epoxide almost exclusively (>95% stereoselectivity) [1]. While cis-stilbene often reacts faster due to the relief of steric strain, it yields a different product profile (e.g., a 95:5 cis/trans epoxide ratio under identical conditions) [1]. For the targeted synthesis of trans-stilbene oxide—a critical intermediate for pharmaceuticals and resveratrol analogs—procuring high-purity trans-stilbene is non-negotiable to prevent downstream isomeric contamination.

Evidence DimensionEpoxidation Product Stereoselectivity
Target Compound Data>95% trans-epoxide formation
Comparator Or Baseline95:5 cis/trans epoxide ratio (from cis-Stilbene precursor)
Quantified DifferenceComplete inversion of product stereochemistry based on precursor geometry
ConditionsAerobic epoxidation with manganese porphyrin catalysts

Procuring the exact trans-isomer is mandatory for synthesizing trans-diarylethylene derivatives without requiring costly downstream chiral separation.

Neutron/Gamma Pulse Shape Discrimination
Head-to-head
PSD FoM = 1.38 (²⁵²Cf source)
Supports neutron detection in mixed radiation fields
Reported 18% higher than EJ-309, 14% higher than p-terphenyl

Solid-State Fast Neutron Scintillators

Driven by its superior pulse shape discrimination (PSD) and solid-state stability, trans-stilbene is the material of choice for manufacturing radiation detection portals and spectrometers, replacing hazardous liquid scintillators [1].

Stereocontrolled Resveratrol Synthesis

Because it exclusively yields trans-epoxides and specific dihydroxylated derivatives during catalytic oxidation, trans-stilbene is the required precursor for synthesizing trans-diarylethylene active pharmaceutical ingredients [2].

Photochemical Reference Standards

Thanks to its measurable fluorescence quantum yield and well-characterized photoisomerization pathways, trans-stilbene serves as a mandatory baseline standard for calibrating actinometers and studying excited-state dynamics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fast neutron detection scintillator
Solid-state Φf and PSD capability
PSD figure-of-merit and light-yield context
Mechanochromic model system
Reversible pressure-induced fluorescence
Fluorescence enhancement under hydrostatic pressure
Crystallography & photophysics standard
Well-defined crystal structure and solid-state fluorescence
Solid-state fluorescence calibration
Precursor for stilbene derivatives
Shelf-stable crystalline solid, established reactivity
Scalable synthesis and handling validation

Physical Description

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992)
Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline]

Color/Form

Crystals from 95% ethanol
Colorless or slightly yellow crystals

XLogP3

4.8

Exact Mass

180.093900383 Da

Monoisotopic Mass

180.093900383 Da

Boiling Point

583 to 585 °F at 760 mmHg (NTP, 1992)
306-307 °C @ 760 mm Hg

Heavy Atom Count

14

Density

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9707

LogP

4.81 (LogP)
log Kow = 4.81

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

255 to 257 °F (NTP, 1992)
124 °C

UNII

3FA7NW80A0

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000881 [mmHg]
8.81X10-4 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

103-30-0
588-59-0

Metabolism Metabolites

TRANS-STILBENE GIVES 4-HYDROXY-TRANS-STILBENE IN RABBIT & GUINEA PIG. /FROM TABLE/
STUDY OF RING-HYDROXYLATED METABOLITES OF TRANS-STILBENE /SHOWS/...URINE CONTAINS RANGE OF POLYHYDROXYLATED BIBENZYL DERIVATIVES. ...EVIDENCE /SUGGESTS/ THAT BIBENZYL COMPD ARE FORMED BY MICROFLORAL REDUCTION OF STILBENES.
IN GUINEA PIGS & RABBITS, /TRANS-STILBENE/ BIOTRANSFORMATION INTO 4-HYDROXY-, 4,4'-DIHYDROXY-, 3-HYDROXY-4-METHOXY-, & 3-METHOXY-4-HYDROXYSTILBENES OCCURS... HOWEVER, IN MOUSE ONLY LIMITED CONVERSION TO 4,4'-DIHYDROXY- TAKES PLACE.
SCHEME FOR OXIDATIVE CLEAVAGE OF ETHYLENIC LINKAGE OF STILBENE IS PRESENTED.
For more Metabolism/Metabolites (Complete) data for TRANS-1,2-DIPHENYLETHYLENE (6 total), please visit the HSDB record page.

Wikipedia

(E)-Stilbene

Methods of Manufacturing

Trans-form prepd by Clemmensen redn of benzoin: Shriner, Berger, Org Syn Coll Vol III, 786 (1955); cis-form by copper-chromite decarboxylation of alpha-phenylcinnamic acid: Buckles, Wheeler, Org Synth Coll Vol IV, 857 (1963).
Synthesis of cis- and trans-forms by Wittig reaction and decarboxylation of phenylcinnamic acids: Wheeler, Batlle de Pabon, J Org Chem 30, 1473 (1965).
By passing toluene over hot lead oxide. Method of purification: crystallization; zone melting used for very pure crystals.

General Manufacturing Information

Benzene, 1,1'-(1E)-1,2-ethenediylbis-: ACTIVE

Stability Shelf Life

VOLATILE WITH STEAM.
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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